N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-phenylbutanamide
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Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-phenylbutanamide, also known as DIBA, is a synthetic compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Pharmacological Activities and Cerebral Protection
A new series of compounds related to the chemical structure of interest showed significant antilipidperoxidation activities and some possessed a protective effect against hypobaric hypoxia in mice, highlighting their potential as cerebral protective agents. Notably, derivatives such as a thiomorpholine derivative demonstrated a wide efficacy spectrum in experimental screening assays designed for cerebral protective agents, suggesting its utility in research focused on neuroprotection (Tatsuoka et al., 1992).
Antimalarial Drug Development
The compound N-tert-Butyl isoquine, structurally related to the query compound, was developed as part of a public-private partnership, focusing on its excellent activity against Plasmodium falciparum and rodent malaria parasites. This illustrates the role of such compounds in the development of new antimalarial drugs, emphasizing the importance of chemical design in addressing global health challenges (O’Neill et al., 2009).
Dopamine D3 Receptor Ligands
Research into N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the query compound, has led to the synthesis of novel, selective dopamine D3 receptor antagonists. These compounds, with improved selectivities and affinities, hold promise for further investigation into dopamine D3 receptor-related pathologies, offering a basis for novel therapeutic approaches (Mach et al., 2004).
Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities
A series of new derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This diverse range of biological activities underlines the potential utility of such compounds in the development of new drugs with sedative, anti-inflammatory, or antimicrobial properties (Zablotskaya et al., 2013).
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-23(14-8-11-20-9-2-1-3-10-20)24-16-6-7-17-25-18-15-21-12-4-5-13-22(21)19-25/h1-5,9-10,12-13H,8,11,14-19H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQDLNFKSVXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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